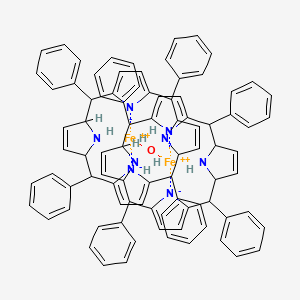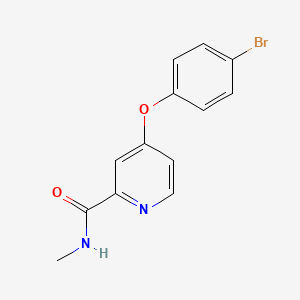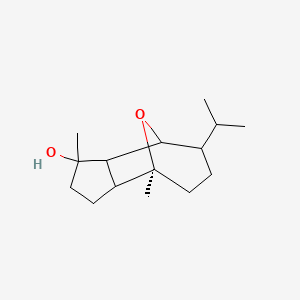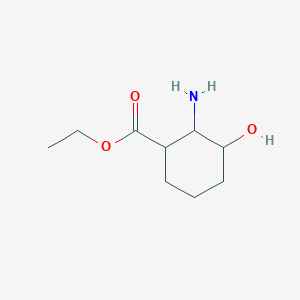![molecular formula C12H6KO8 B14789061 Pyrano[3,2-c][2]benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-, potassium salt (1:1)](/img/structure/B14789061.png)
Pyrano[3,2-c][2]benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-, potassium salt (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrano3,2-cbenzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-, potassium salt (1:1) is a complex organic compound known for its unique structural features and significant biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrano3,2-cbenzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-, potassium salt (1:1) typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions, followed by cyclization and oxidation steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrano3,2-cbenzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-, potassium salt (1:1) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives with enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds with distinct properties.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others, altering its chemical behavior.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvent systems to achieve the desired outcomes.
Major Products: The major products formed from these reactions include various derivatives of Pyrano3,2-cbenzopyran-2,6-dione, each with unique structural and functional properties
Applications De Recherche Scientifique
Pyrano3,2-cbenzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-, potassium salt (1:1) has been extensively studied for its applications in:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its antioxidant and cytotoxic activities, making it a potential candidate for developing new therapeutic agents.
Medicine: Explored for its potential in treating various diseases due to its biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Pyrano3,2-cbenzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-, potassium salt (1:1) involves its interaction with specific molecular targets and pathways. The compound’s highly oxygenated structure allows it to participate in redox reactions, influencing cellular processes and signaling pathways. Its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Phelligridin G: A highly oxygenated pyranobenzopyran-1,6-dione derivative with antioxidant and cytotoxic activities.
Phelligridin K: Another pyranobenzopyran-1,6-dione derivative known for its antioxidant properties.
Uniqueness: Pyrano3,2-cbenzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-, potassium salt (1:1) stands out due to its specific structural features and the presence of multiple hydroxyl groups, which enhance its reactivity and potential applications. Its potassium salt form also contributes to its solubility and stability, making it suitable for various industrial and research applications.
Propriétés
Formule moléculaire |
C12H6KO8 |
|---|---|
Poids moléculaire |
317.27 g/mol |
InChI |
InChI=1S/C12H6O8.K/c13-4-1-3-7(9(16)8(4)15)10-6(19-11(3)17)2-5(14)12(18)20-10;/h1-2,14-16,18H; |
Clé InChI |
HLOHAMZJPZRCQH-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C3C(=CC(=C(O3)O)O)OC2=O)C(=C(C1=O)O)O.[K] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-4-(3-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B14788992.png)


![4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Ethoxybenzoic Acid](/img/structure/B14789001.png)
![ethyl (1S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14789003.png)

![11,19,21-trihydroxy-22-[(5S)-5-[(5S)-5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid](/img/structure/B14789016.png)


![Butanedioic acid, 1-[2-(dimethylamino)-1-[[2-[2-(3-methoxyphenyl)ethyl]phenoxy]methyl]ethyl] ester](/img/structure/B14789026.png)
![7-Methyl-3,3a-dihydro-1H-imidazo[4,5-b]pyridin-2(7aH)-one](/img/structure/B14789028.png)
![tert-Butyl 7-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B14789055.png)


